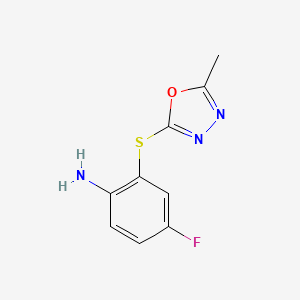

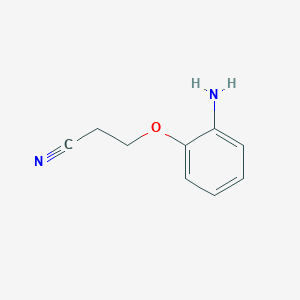

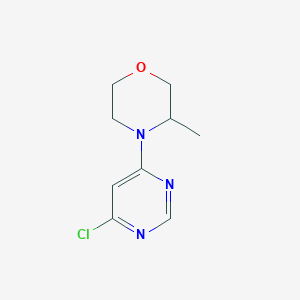

4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline

Overview

Description

“4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline” is a derivative of oxadiazole . Oxadiazole is a heterocyclic compound containing a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are known for their broad range of chemical and biological properties .

Synthesis Analysis

Oxadiazoles can be synthesized by the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can be characterized by FT-IR, LCMS, and NMR spectral techniques .

Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by 1 HNMR, 13 CNMR, and Mass spectral analysis .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, the yield of the reaction can be determined, and the product can be characterized using FT-IR, LCMS, and NMR spectral techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the melting point can be determined, and the compound can be characterized using FT-IR, LCMS, and NMR spectral techniques .

Scientific Research Applications

Fluorescence Studies for Aniline Sensing

Novel thiophene substituted 1,3,4-oxadiazole derivatives, including those related to 4-Fluoro-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)aniline, have been studied for their fluorescence quenching properties, particularly for aniline sensing. These studies utilized fluorescence quenching techniques to understand the interactions and internal mechanisms, suggesting the derivatives' potential as favorable media for detecting aniline via fluorescence quenching. This application is significant in environmental monitoring, where aniline detection is critical due to its toxicity and widespread use in industrial processes (Naik, Khazi, & Malimath, 2018).

Antitumor Activity of Fluoroquinolone Derivatives

Research into converting antibacterial fluoroquinolones into antitumor compounds has involved the use of 1,3,4-oxadiazole rings as isosteres. This includes the synthesis of derivatives that could potentially include structures similar to this compound. Such derivatives have shown significant antitumor activity against cancer cell lines, highlighting the potential of 1,3,4-oxadiazole-containing compounds in cancer therapy (Guoqianga, 2012).

Antimicrobial and Antitubercular Activities

Compounds related to this compound have been synthesized and evaluated for their antimicrobial activities. These studies found that derivatives exhibit good antitubercular activities, suggesting the potential use of 1,3,4-oxadiazole compounds in developing new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Antifungal and Apoptotic Effects

The antifungal and apoptotic effects of triazole-oxadiazoles against various Candida species have been studied, indicating that specific derivatives exhibit potent antifungal activities and can induce apoptosis in fungal cells. This research points to the therapeutic potential of oxadiazole derivatives in treating fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Corrosion Inhibition for Mild Steel

Studies on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid environments have demonstrated that such compounds can serve as effective corrosion inhibitors. This application is relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal structures and components (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

Target of Action:

The primary target of this compound is dihydroorotate dehydrogenase (DHODH) . DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound disrupts the production of critical precursors necessary for RNA and DNA synthesis .

Mode of Action:

The compound binds to DHODH, preventing its enzymatic activity. As a consequence, the conversion of dihydroorotate to orotate is inhibited. This disruption leads to a depletion of pyrimidine nucleotides, which are essential for nucleic acid synthesis. Without sufficient pyrimidines, cellular processes such as DNA replication and RNA transcription are impaired .

Biochemical Pathways:

The affected pathways include de novo pyrimidine biosynthesis and nucleotide metabolism. By disrupting these pathways, the compound interferes with cell proliferation and growth. Additionally, the scarcity of pyrimidines impacts RNA stability and protein synthesis .

Pharmacokinetics:

- The compound is absorbed after administration, likely through passive diffusion. It distributes throughout the body, reaching target tissues. Metabolism occurs primarily in the liver, involving cytochrome P450 enzymes. The compound is excreted mainly via urine and feces. The compound’s pharmacokinetic properties influence its bioavailability, affecting its efficacy and therapeutic outcomes .

Result of Action:

At the molecular level, the inhibition of DHODH disrupts nucleotide pools, affecting RNA and DNA synthesis. This leads to cell cycle arrest and apoptosis. Cellular effects include decreased proliferation, impaired immune responses, and altered gene expression .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability under varying conditions impacts its efficacy and therapeutic window .

properties

IUPAC Name |

4-fluoro-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3OS/c1-5-12-13-9(14-5)15-8-4-6(10)2-3-7(8)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWSBBOQPHAAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)SC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)

![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)